18-Norabieta-8,11,13-trien-4-ol
Overview
Description
18-Norabieta-8,11,13-trien-4-ol is a diterpenoid compound with the molecular formula C19H28O and a molecular weight of 272.4 g/mol . This compound is naturally occurring and can be isolated from the resins of certain plants, such as Populus euphratica . It is known for its various biological activities and has been the subject of numerous scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 18-Norabieta-8,11,13-trien-4-ol typically involves the extraction from natural sources, such as the resins of Populus euphratica . The compound can be isolated through a series of extraction and purification steps, including solvent extraction, chromatography, and crystallization.
Industrial Production Methods: Industrial production of this compound is not widely documented. the methods used in laboratory settings can be scaled up for industrial purposes, involving large-scale extraction and purification processes.
Chemical Reactions Analysis
Types of Reactions: 18-Norabieta-8,11,13-trien-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
18-Norabieta-8,11,13-trien-4-ol has a wide range of scientific research applications :
Chemistry: It is used as a reference standard in analytical chemistry and for the synthesis of other complex molecules.
Biology: The compound exhibits cytotoxic activities and is studied for its potential use in cancer research.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: It is used in the development of natural product-based pharmaceuticals and as a bioactive compound in various formulations.
Mechanism of Action
The mechanism of action of 18-Norabieta-8,11,13-trien-4-ol involves its interaction with specific molecular targets and pathways . The compound has been shown to inhibit certain enzymes and signaling pathways, leading to its cytotoxic and anti-inflammatory effects. For example, it may inhibit spleen tyrosine kinase (SYK), which plays a role in immune cell signaling and inflammation.
Comparison with Similar Compounds
18-Norabieta-8,11,13-trien-4-ol can be compared with other similar diterpenoid compounds :
18-Norabieta-8,11,13-triene-4,15-diol (CAS#203455-81-6): This compound has an additional hydroxyl group at the 15th position.
19-Nor-4-hydroxyabieta-8,11,13-trien-7-one (CAS#57906-31-7): This compound has a ketone group at the 7th position.
18-Nor-4,15-dihydroxyabieta-8,11,13-trien-7-one (CAS#213329-46-5): This compound has hydroxyl groups at both the 4th and 15th positions and a ketone group at the 7th position.
These similar compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O/c1-13(2)14-6-8-16-15(12-14)7-9-17-18(16,3)10-5-11-19(17,4)20/h6,8,12-13,17,20H,5,7,9-11H2,1-4H3/t17-,18-,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOJWLJKPIIODOH-GUDVDZBRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2)(C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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